molecular formula C41H59F4NO16 B3250809 Ald-Ph-PEG12-TFP ester CAS No. 2055105-36-5

Ald-Ph-PEG12-TFP ester

Cat. No.: B3250809
CAS No.: 2055105-36-5
M. Wt: 897.9 g/mol
InChI Key: VSRWMAATCHEJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ald-Ph-PEG12-TFP ester is a polyethylene glycol-based compound that is widely used in scientific research. It is known for its ability to react with primary amine groups and is less susceptible to hydrolysis compared to other esters. The compound consists of a benzaldehyde group that can react with aminooxy-bearing molecules, and a hydrophilic polyethylene glycol chain that increases the water solubility of the compound .

Mechanism of Action

Target of Action

Ald-Ph-PEG12-TFP ester, also known as 4-Fb-peg(12)-tfp, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound works by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The TFP ester in the compound can react with primary amine groups . This reaction is less susceptible to undergo hydrolysis compared to NHS ester . The benzaldehyde group in the compound can react with aminooxy-bearing molecules .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By selectively binding to target proteins and an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target proteins . This process can influence various biochemical pathways depending on the specific target proteins.

Pharmacokinetics

The hydrophilic peg chain in the compound is known to increase the water solubility of compounds This property could potentially enhance the bioavailability of the compound

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific proteins targeted. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate disease symptoms.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of the compound. Additionally, the presence of other molecules that can react with the TFP ester or benzaldehyde group in the compound could potentially influence its action

Safety and Hazards

Ald-Ph-PEG12-TFP ester should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ald-Ph-PEG12-TFP ester involves the reaction of a polyethylene glycol chain with a benzaldehyde group and a tetrafluorophenyl ester. The reaction typically occurs under mild conditions to prevent the hydrolysis of the ester group. The polyethylene glycol chain is first activated with a suitable reagent, such as a carbodiimide, to form an intermediate that can react with the benzaldehyde group.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, where the reaction conditions can be closely monitored and adjusted as needed.

Chemical Reactions Analysis

Types of Reactions: Ald-Ph-PEG12-TFP ester primarily undergoes substitution reactions, where the tetrafluorophenyl ester reacts with primary amine groups to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for use in various applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include primary amines and aminooxy-bearing molecules. The reactions typically occur in aqueous or organic solvents, with the optimal pH range being 7.5 to 8.0. The presence of a catalyst, such as a carbodiimide, can enhance the reaction rate and yield .

Major Products Formed: The major products formed from the reactions involving this compound are amide bonds and oxime linkages. These products are highly stable and can be used in various applications, including the synthesis of bioconjugates and drug delivery systems .

Comparison with Similar Compounds

Ald-Ph-PEG12-TFP ester is unique in its ability to form stable amide bonds and oxime linkages under mild conditions. Similar compounds include azido-dPEG12-TFP ester and maleimide-dPEG12-TFP ester, which also react with primary amine groups but have different functional groups that provide additional reactivity. Azido-dPEG12-TFP ester, for example, is used in click chemistry reactions, while maleimide-dPEG12-TFP ester reacts with sulfhydryl groups .

List of Similar Compounds:
  • Azido-dPEG12-TFP ester
  • Maleimide-dPEG12-TFP ester
  • m-dPEG12-TFP ester

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H59F4NO16/c42-35-31-36(43)39(45)40(38(35)44)62-37(48)5-7-50-9-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-10-51-8-6-46-41(49)34-3-1-33(32-47)2-4-34/h1-4,31-32H,5-30H2,(H,46,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRWMAATCHEJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H59F4NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.